molecular formula C20H22N2O B11405530 2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11405530
M. Wt: 306.4 g/mol
InChI Key: IJHJWUJYOZWKAZ-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 2,5-dimethylphenoxy group and a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the 2,5-dimethylphenoxy group and the 2-methylprop-2-en-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the reactions. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can lead to saturated analogs of the original compound.

Scientific Research Applications

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole
  • 2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-imidazole

Uniqueness

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C20H22N2O/c1-14(2)12-22-18-8-6-5-7-17(18)21-20(22)13-23-19-11-15(3)9-10-16(19)4/h5-11H,1,12-13H2,2-4H3

InChI Key

IJHJWUJYOZWKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC3=CC=CC=C3N2CC(=C)C

Origin of Product

United States

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